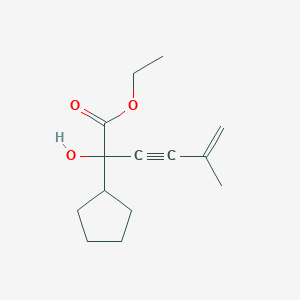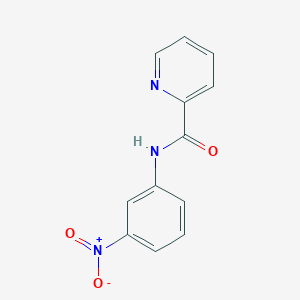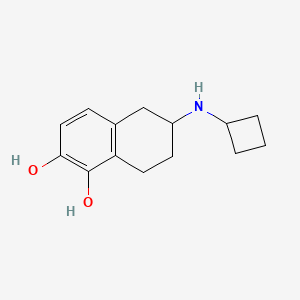![molecular formula C21H38N2OS4 B14364774 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol CAS No. 92463-26-8](/img/structure/B14364774.png)
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with bis[2-(methylsulfanyl)ethyl]amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[(methylsulfanyl)methyl]phenol: Similar structure but lacks the bis[2-(methylsulfanyl)ethyl]amino groups.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Contains a similar methylsulfanyl group but has a different core structure.
Uniqueness
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
92463-26-8 |
|---|---|
Molecular Formula |
C21H38N2OS4 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
2,6-bis[[bis(2-methylsulfanylethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C21H38N2OS4/c1-18-14-19(16-22(6-10-25-2)7-11-26-3)21(24)20(15-18)17-23(8-12-27-4)9-13-28-5/h14-15,24H,6-13,16-17H2,1-5H3 |
InChI Key |
AANHTBNOXVIRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CCSC)CCSC)O)CN(CCSC)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


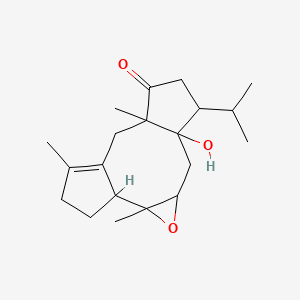
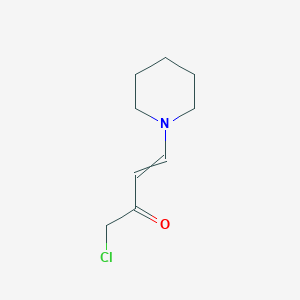

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)


![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
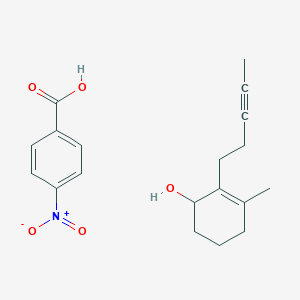
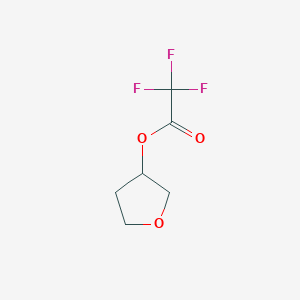
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)

